molecular formula C7H16O3 B8486462 3-Sec-butoxy-1,2-propanediol

3-Sec-butoxy-1,2-propanediol

Cat. No. B8486462
M. Wt: 148.20 g/mol
InChI Key: CWFLYTHVCDCFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06657089B1

Procedure details

The compound obtained in the production (1) (29.2 g, 0.10 mol) and the palladium catalyst (2) (2.2 g) were charged in a 70-mL autoclave, followed by a reaction under a hydrogen pressure of 7.0MPa at 190° C. for 15 hours. After completion of the reaction, the catalyst was removed by filtration to obtain a crude product (27.2 g).
Name
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:9][CH3:10])[O:6][CH:5]([CH2:7][OH:8])[CH2:4][O:3]1>[Pd]>[CH:2]([O:3][CH2:4][CH:5]([OH:6])[CH2:7][OH:8])([CH2:9][CH3:10])[CH3:1]

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
CC1(OCC(O1)CO)CC
Step Two
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by a reaction under a hydrogen pressure of 7.0MPa at 190° C. for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)OCC(CO)O
Measurements
Type Value Analysis
AMOUNT: MASS 27.2 g
YIELD: CALCULATEDPERCENTYIELD 183.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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